
Fenoldopam Hydrobromide
Übersicht
Beschreibung
Fenoldopam bromide is a synthetic benzazepine derivative that acts as a selective dopamine D1 receptor partial agonist. It is primarily used as an antihypertensive agent, particularly in the management of severe hypertension and hypertensive crises. Fenoldopam bromide is known for its rapid onset and short duration of action, making it suitable for emergency situations where quick blood pressure reduction is necessary .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of fenoldopam bromide typically involves the bromination of fenoldopam. One common method includes the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) as a solvent. The reaction is carried out at reflux temperature in the presence of a catalytic amount of benzoyl peroxide. The resulting polybrominated mixtures are then selectively debrominated using diethyl phosphite and N,N-diisopropylethylamine to yield the desired monobromide .
Industrial Production Methods: Industrial production of fenoldopam bromide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for bromination and debromination steps can enhance efficiency and consistency in production .
Analyse Chemischer Reaktionen
Alkylation of 2-Chlorohomoveratrylamine
The synthesis begins with the alkylation of 2-chlorohomoveratrylamine hydrobromide using 2-halo-4'-methoxyacetophenone (halogen = Cl, Br, or I). This reaction occurs in a water-immiscible organic solvent (e.g., dichloromethane) under controlled conditions:
-
Base : Sodium hydroxide (to liberate the free base).
-
Molar ratio : ≤1:3 equivalents of 2-halo-4'-methoxyacetophenone to 2-chlorohomoveratrylamine ( ).
The product, Intermediate II , precipitates and is isolated via filtration.
Cyclization to Fenoldopam Trimethyl Ether
Intermediate II undergoes cyclization using a mixture of trifluoroacetic acid (TFA) and concentrated sulfuric acid in dichloromethane:
Hydrobromide Salt Formation
The trimethyl ether intermediate is treated with hydrobromic acid (HBr) in the presence of phenol to form Fenoldopam hydrobromide:
-
Solvent : Methanol or dichloromethane.
-
Conditions : Room temperature, 30-minute stirring under nitrogen ( ).
Stability and Degradation Reactions
This compound exhibits specific stability characteristics under varying conditions:
Compatibility with Other Agents
This compound is compatible with select intravenous solutions and drugs, as validated by in vitro studies :
Solution Compatibility
Compatible Solutions | Incompatible Solutions |
---|---|
Dextrose 5% in water | Sodium bicarbonate |
Sodium chloride 0.9% | Amphotericin B |
Lactated Ringer’s | Furosemide |
Drug Compatibility
Compatible Drugs | Incompatible Drugs |
---|---|
Dopamine, Dobutamine | Diazepam, Phenytoin |
Nitroglycerin, Heparin | Ketorolac, Methohexital |
Data sourced from stability studies under clinical conditions ( ).
Dopamine Receptor Agonism
Fenoldopam’s active R-isomer binds selectively to D₁-like dopamine receptors , inducing vasodilation via cAMP elevation. The hydrobromide salt enhances solubility for intravenous administration ( ).
α₂-Adrenoceptor Interaction
At higher concentrations, fenoldopam exhibits α₂-adrenoceptor antagonism , contributing to peripheral vasodilation ( ).
NMR Spectroscopy
-
¹³C-NMR : Peaks at δ 120–140 ppm confirm aromatic carbons in the benzazepine ring ( ).
-
¹H-NMR : Doublets at δ 6.8–7.2 ppm verify hydroxyl groups ( ).
Chromatography
Wissenschaftliche Forschungsanwendungen
Pharmacological Overview
Fenoldopam is recognized for its rapid vasodilatory effects, which are achieved through selective activation of D1-like dopamine receptors. It has minimal affinity for other adrenergic and serotonergic receptors, making it a targeted therapeutic option for hypertensive crises. The compound is administered intravenously for short-term (up to 48 hours) management of severe hypertension, including malignant hypertension with deteriorating end-organ function .
Clinical Applications
1. Management of Severe Hypertension:
- Indications: Fenoldopam is indicated for in-hospital management of severe hypertension when immediate blood pressure reduction is necessary. It is particularly useful in cases where rapid but reversible blood pressure control is required .
- Dosage and Administration: The typical starting dose for adults is 0.01 to 0.3 mcg/kg/min, with titration based on blood pressure response. Pediatric patients may start at 0.2 mcg/kg/min .
2. Renal Protection:
- Mechanism: Fenoldopam has been shown to enhance renal blood flow and promote sodium excretion, making it beneficial in patients with acute kidney injury (AKI) or chronic kidney disease (CKD) undergoing hypertensive treatment .
- Case Studies: In a study involving pediatric patients with kidney disease, fenoldopam effectively reduced blood pressure while maintaining renal function, demonstrating its dual role as an antihypertensive and a renal protective agent .
Efficacy and Safety
Efficacy:
- Clinical studies indicate that fenoldopam can achieve significant reductions in mean arterial pressure (MAP) within hours of administration. In one study involving 74 pediatric patients, 87% experienced a MAP reduction exceeding 25% after 8 hours of treatment .
Safety Profile:
- The most common side effects include hypotension (7%) and hypokalemia (13%). Importantly, fenoldopam does not carry the risk of thiocyanate toxicity associated with other vasodilators like sodium nitroprusside .
Comparative Effectiveness
Fenoldopam's efficacy has been compared to traditional antihypertensive agents. It has been found to have similar hypotensive efficacy to sodium nitroprusside but offers advantages in terms of safety profile and renal outcomes .
Parameter | Fenoldopam | Sodium Nitroprusside |
---|---|---|
Mechanism | D1 receptor agonist | Nitric oxide donor |
Onset of Action | Rapid (15 min) | Rapid (within minutes) |
Duration | Up to 48 hours | Short-lived (minutes) |
Renal Effects | Renoprotective | Potentially nephrotoxic |
Side Effects | Hypotension, hypokalemia | Thiocyanate toxicity |
Wirkmechanismus
Fenoldopam bromide exerts its effects by selectively activating dopamine D1 receptors. This activation leads to vasodilation of peripheral arteries, resulting in a decrease in blood pressure. The compound also promotes sodium excretion through specific dopamine receptors along the nephron, enhancing renal blood flow and function. Fenoldopam bromide does not significantly interact with other adrenergic receptors, making it a selective and effective antihypertensive agent .
Vergleich Mit ähnlichen Verbindungen
Clonidine: Another antihypertensive agent that acts on alpha-2 adrenergic receptors.
Hydralazine: A vasodilator used to treat hypertension, but with a different mechanism of action involving direct relaxation of vascular smooth muscle.
Uniqueness: Fenoldopam bromide is unique in its selective action on dopamine D1 receptors, which distinguishes it from other antihypertensive agents like clonidine and hydralazine. Its rapid onset and short duration of action make it particularly useful in emergency settings where quick blood pressure reduction is needed .
Biologische Aktivität
Fenoldopam hydrobromide, commonly known as fenoldopam, is a selective dopamine D1 receptor agonist that exhibits significant biological activity primarily as an antihypertensive agent. This article delves into its pharmacological properties, mechanisms of action, clinical applications, and relevant research findings, supported by data tables and case studies.
Pharmacological Properties
Fenoldopam is a synthetic benzazepine derivative that selectively activates D1-like dopamine receptors. Unlike dopamine, fenoldopam does not exhibit significant activity on alpha or beta adrenergic receptors, making it a unique agent in managing hypertension and renal protection.
Key Pharmacokinetic Data
- Onset of Action : Rapid onset within 4-15 minutes.
- Duration : Effects can last up to 48 hours with continuous infusion.
- Half-life : Approximately 5 minutes.
- Metabolism : Hepatic metabolism with renal (90%) and fecal (10%) excretion.
Property | Value |
---|---|
Onset | 4-15 minutes |
Duration | Up to 48 hours |
Half-life | ~5 minutes |
Metabolism | Hepatic |
Excretion | Renal (90%), Fecal (10%) |
Fenoldopam exerts its effects through the following pathways:
- Vasodilation : By activating D1 receptors located in vascular smooth muscle, fenoldopam induces arteriolar vasodilation, which decreases systemic vascular resistance and lowers blood pressure.
- Renal Effects : It enhances renal blood flow and promotes natriuresis (sodium excretion) and diuresis (increased urine output) through its action on the renal vasculature.
Clinical Applications
Fenoldopam is primarily used in the following clinical settings:
- Hypertensive Emergencies : It effectively lowers blood pressure in patients experiencing acute hypertensive crises.
- Acute Kidney Injury (AKI) : Fenoldopam has been shown to reduce the incidence of AKI in critically ill patients and those undergoing major surgeries.
Case Studies and Meta-Analyses
-
Impact on Acute Kidney Injury :
A meta-analysis involving 1,290 patients across 16 randomized studies indicated that fenoldopam significantly reduced the risk of AKI (OR 0.43; 95% CI 0.32 to 0.59) and the need for renal replacement therapy (OR 0.54; 95% CI 0.34 to 0.84) . -
Hypertensive Emergency Management :
A clinical trial demonstrated that fenoldopam effectively lowered diastolic blood pressure in a dose-dependent manner among patients with hypertensive emergencies . The study involved 107 participants and showed significant reductions in blood pressure without serious adverse events.
Summary of Clinical Studies
Study Reference | Patient Population | Dosage | Outcomes |
---|---|---|---|
Oliver et al., 2006 | Abdominal aortic surgery | 0.05 µg/kg/min | Reduced AKI incidence |
Ranucci et al., 2010 | Elective cardiac surgery | 0.1 µg/kg/min for 24 hrs | Shorter ICU stay |
Rocca et al., 2004 | Liver transplantation | 0.1 µg/kg/min | Lowered creatinine levels |
Adverse Effects
While generally well-tolerated, fenoldopam may cause side effects such as:
- Headache
- Flushing
- Nausea
- Hypotension
- Reflex tachycardia
- Increased intraocular pressure
Eigenschaften
IUPAC Name |
9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3.BrH/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21;/h1-4,7,13,18-21H,5-6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGOSRLTVBPLCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67227-56-9 (Parent) | |
Record name | Fenoldopam hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067287541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID501017273 | |
Record name | Fenoldopam monohydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67287-54-1 | |
Record name | 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67287-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenoldopam hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067287541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenoldopam monohydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-2,3,4,5-tetrahydro-7,8-dihydroxy-1-(4-hydroxyphenyl)-1H-3-benzazepinium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.558 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENOLDOPAM HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BQI8R8GEM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.